molecular formula C21H17BrN2O2S B2412402 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 864976-17-0

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

Cat. No. B2412402
M. Wt: 441.34
InChI Key: STACTLZGKOBUIY-LNVKXUELSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . The presence of a naphthamide group suggests it might have aromatic properties. The methoxyethyl group attached to the benzothiazole ring could potentially influence the compound’s solubility and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a large aromatic system. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromo group, which is a good leaving group, and the naphthamide and methoxyethyl groups, which can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a methoxyethyl group could increase its solubility in organic solvents .

Scientific Research Applications

Anticonvulsant Properties

  • Quinazolino-benzothiazoles, including compounds similar to (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide, have been studied as anticonvulsant agents . A study found that certain derivatives in this class showed significant activity against seizures in experimental models without neurotoxicity or hepatotoxicity (Ugale et al., 2012).

Photodynamic Therapy

  • Research on benzo[d]thiazol-based compounds has indicated their potential in photodynamic therapy , particularly in the treatment of cancer. These compounds, due to their good fluorescence properties and high singlet oxygen quantum yield, are significant for Type II mechanisms in cancer therapy (Pişkin et al., 2020).

Synthesis and Characterization Studies

  • Synthesis and characterization of thiazol-based compounds have been a subject of study, contributing to the understanding of their chemical properties and potential applications in various fields, including pharmaceuticals (Ai, 2008).

Antimicrobial and Anti-proliferative Activities

  • Derivatives of benzo[d]thiazol have shown promising biological properties , including antimicrobial and antiproliferative activities. These properties are of interest in developing new drugs for treating bacterial infections and cancer (Mansour et al., 2020).

Anti-inflammatory Potential

  • Compounds with a thiazolyl group, related to the structure of interest, have been investigated for their anti-inflammatory properties . These studies contribute to the development of new anti-inflammatory agents, highlighting the therapeutic potential of this chemical class (Thabet et al., 2011).

Antioxidant, Anti-inflammatory, and Analgesic Activities

  • Thiazolyl derivatives have also been evaluated for their antioxidant, anti-inflammatory, and analgesic activities . This research is vital for identifying new compounds with potential therapeutic applications in treating various inflammatory and pain-related conditions (Nandagokula et al., 2012).

Epidermal Growth Factor Receptor (EGFR) Inhibition

  • Some benzo[d]thiazol derivatives have been studied as potential EGFR inhibitors . These compounds showed significant antitumor activity and could be developed further as antitumor agents, particularly in treating cancers with high EGFR expression (Deng et al., 2019).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential uses in fields like medicinal chemistry, given the biological activity of some benzo[d]thiazol-2(3H)-one derivatives .

properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c1-26-12-11-24-18-10-9-15(22)13-19(18)27-21(24)23-20(25)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STACTLZGKOBUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

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